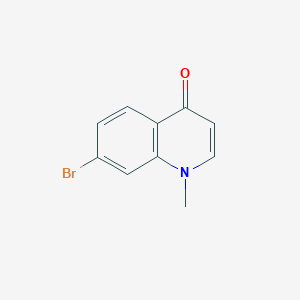

7-Bromo-1-methylquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

7-bromo-1-methylquinolin-4-one |

InChI |

InChI=1S/C10H8BrNO/c1-12-5-4-10(13)8-3-2-7(11)6-9(8)12/h2-6H,1H3 |

InChI Key |

YMVHOUZSIDKIBQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=O)C2=C1C=C(C=C2)Br |

Origin of Product |

United States |

Chemical Profile of 7 Bromo 1 Methylquinolin 4 1h One

The fundamental chemical properties of 7-Bromo-1-methylquinolin-4(1H)-one are essential for its application in synthesis and research.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 1616473-25-6 bldpharm.com |

| Molecular Formula | C10H8BrNO bldpharm.combldpharm.comnih.gov |

| Molecular Weight | 238.08 g/mol bldpharm.com |

A comprehensive understanding of its physicochemical properties is crucial for its handling and use in chemical reactions.

| Property | Value |

| Physical State | Solid |

| Melting Point | Not explicitly available for this compound, but related compounds like 7-Bromo-8-hydroxyquinoline have a melting point of 138-143 °C. sigmaaldrich.com |

| Boiling Point | Data not available. |

| Solubility | Generally, quinoline (B57606) itself is slightly soluble in cold water but dissolves readily in hot water and most organic solvents. wikipedia.org The solubility of its derivatives can vary. |

Structural Elucidation and Conformational Analysis in 7 Bromo 1 Methylquinolin 4 1h One Research

Tautomerism in 7-Bromo-1-methylquinolin-4(1H)-one

The potential for this compound to exist in different tautomeric forms, primarily the keto (4-oxo) and enol (4-hydroxy) forms, is a critical aspect of its structural chemistry. The equilibrium between these tautomers can be influenced by factors such as the solvent and physical state (solid or solution). Spectroscopic techniques are indispensable tools for identifying and differentiating these tautomeric forms.

The differentiation between the keto (7-Bromo-1-methyl-1H-quinolin-4-one) and enol (7-Bromo-4-hydroxy-1-methylquinolinium) tautomers of this compound is achieved by analyzing their distinct spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Research on related quinolin-4(1H)-one systems has established clear criteria for distinguishing between these forms. nuph.edu.uaresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful method for identifying tautomers in solution. thermofisher.com The chemical shifts of specific nuclei are highly sensitive to the electronic environment, which differs significantly between the keto and enol forms.

In ¹H NMR spectroscopy, the presence of a hydroxyl proton (OH) signal, typically a broad singlet, is a key indicator of the enol tautomer. Conversely, the keto form would be characterized by the absence of this signal and the presence of protons on the carbon adjacent to the carbonyl group. The solvent can influence the position and even the observation of the OH peak due to proton exchange.

¹³C NMR spectroscopy provides a more definitive distinction. The chemical shift of the C4 carbon is a direct indicator of the tautomeric form. nuph.edu.ua

For the keto form , the C4 carbon is a carbonyl carbon (C=O) and is significantly deshielded, resonating in the downfield region of the spectrum, typically between 179–191 ppm for related heterocyclic ketones. rsc.org For the parent compound, 4-Hydroxy-4(1H)quinolon, the C4-carbonyl signal appears at 176.8 ppm in DMSO, confirming the predominance of the 4-oxo-form. researchgate.net

In the enol form , the C4 carbon is part of a carbon-oxygen single bond (C-OH) within an aromatic system. This carbon is more shielded and resonates at a higher field (further upfield) compared to the keto form, with typical values for enolic carbons falling in the 161–171 ppm range. rsc.org

Studies on related 3-substituted 2-methyl-quinolin-4(1H)-ones have shown that the chemical shift of the C4 carbon is a reliable criterion for assigning the tautomeric form, with the 4-oxo form being favored in DMSO-d6 solution. nuph.edu.ua

Illustrative ¹³C NMR Data for Tautomer Differentiation

| Tautomeric Form | Key Carbon Atom | Expected ¹³C Chemical Shift (δ) Range (ppm) |

| Keto Form | C4 (C=O) | 175 - 191 |

| Enol Form | C4 (C-OH) | 160 - 172 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule and can readily distinguish between the keto and enol tautomers based on their characteristic vibrational frequencies.

The keto form will exhibit a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1650-1710 cm⁻¹. mdpi.com

The enol form , on the other hand, will lack this strong carbonyl absorption but will show a characteristic broad absorption band for the O-H stretching vibration of the hydroxyl group, usually in the region of 3200–3600 cm⁻¹. Additionally, the C-O single bond stretching vibration would be observed around 1200 cm⁻¹.

The solid-state IR spectrum is particularly useful for determining the preferred tautomeric form in the crystalline state.

Key Infrared Absorption Bands for Tautomer Identification

| Tautomeric Form | Functional Group | Characteristic Absorption Band (cm⁻¹) |

| Keto Form | C=O Stretch | 1650 - 1710 (strong) |

| Enol Form | O-H Stretch | 3200 - 3600 (broad) |

| Enol Form | C-O Stretch | ~1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Since the keto and enol forms have different conjugated systems, they will absorb light at different wavelengths.

The keto form (quinolin-4-one) and the enol form (hydroxyquinoline) possess distinct chromophores. The electronic structure rearrangement between the two forms leads to different absorption maxima (λ_max). mdpi.comnih.gov

The position and intensity of the absorption bands can be influenced by the solvent polarity. By comparing the UV-Vis spectrum of the compound in different solvents, it is possible to infer the predominant tautomeric form in each environment. For instance, in some related systems, the keto form is favored in polar aprotic solvents, while the enol form is more prevalent in non-polar solvents. mdpi.comnih.gov

Correlating UV-Vis data with NMR data obtained in the same solvents allows for a comprehensive understanding of the tautomeric equilibrium. rsc.org

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, providing a detailed picture of molecular behavior at the electronic level. These calculations are essential for understanding the fundamental properties of this compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It allows for the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. pennylane.ai This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible. youtube.com For this compound, DFT calculations can determine key geometric parameters.

Illustrative Optimized Geometrical Parameters: Below is a representative table of the kind of data that would be generated from a DFT geometry optimization. The values are hypothetical and serve to illustrate the output of such a calculation.

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Length | C7-Br | 1.90 Å |

| Bond Length | N1-C10 | 1.45 Å |

| Bond Length | C4=O | 1.25 Å |

| Bond Angle | C6-C7-C8 | 120.5° |

| Bond Angle | C10-N1-C2 | 118.9° |

| Dihedral Angle | C5-C6-C7-C8 | 0.5° |

This table is for illustrative purposes only and does not represent experimentally verified data.

Beyond geometry, DFT calculations provide insights into the electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the molecular electrostatic potential (MEP). These properties are crucial for predicting the molecule's reactivity.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. The accuracy of these calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. mit.edu

The selection of a basis set is a critical step, involving a trade-off between computational cost and desired accuracy. mit.edu

Minimal basis sets (e.g., STO-3G): Offer the fastest calculations but with lower accuracy.

Split-valence basis sets (e.g., 6-31G): Provide more flexibility for valence electrons, improving accuracy.

Polarization and diffuse functions (e.g., 6-31G(d,p) or 6-31+G(d)): Adding these functions is crucial for describing anisotropic electron distributions and weakly bound electrons, leading to more accurate results, especially for systems with heteroatoms like bromine, nitrogen, and oxygen. mit.edu

For a molecule like this compound, a basis set such as 6-311+G(d,p) would typically be employed to achieve a reliable balance of accuracy and computational feasibility for properties like geometry and electronic structure.

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental results.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. Comparing the calculated spectrum with an experimental one can help assign the observed peaks to specific molecular motions. For this compound, key predicted vibrations would include the C=O stretch, C-Br stretch, and various C-H and C-N vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical ¹H and ¹³C NMR spectra. By comparing the predicted chemical shifts with experimental data, chemists can confirm the structure of the synthesized compound.

Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Shifts: This table illustrates how theoretical data would be compared against experimental findings to validate a molecular structure.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 140.2 | 139.8 |

| C3 | 110.5 | 110.1 |

| C4 | 175.8 | 176.2 |

| C4a | 138.9 | 139.3 |

| C5 | 125.1 | 124.7 |

| C6 | 127.4 | 127.0 |

| C7 | 118.3 | 117.9 |

| C8 | 129.6 | 129.1 |

| C8a | 141.5 | 141.0 |

| N-CH₃ | 35.0 | 34.6 |

This table is for illustrative purposes only. The predicted and experimental values are hypothetical.

Computational Studies on Tautomerism and Solvation Effects

The environment of a molecule can significantly influence its structure and properties. Computational studies are essential for understanding these effects.

Quinolone compounds can potentially exist in different tautomeric forms. For this compound, the primary structure is the keto form. However, a potential enol tautomer, 7-Bromo-4-hydroxy-1-methylquinolinium, could also be considered.

Computational studies can determine the relative stability of these tautomers by calculating their energies. In the gas phase, the keto form is typically more stable for similar quinolone systems. However, the preference can shift in solution as the solvent interacts differently with each tautomer. Computational studies on related heterocyclic systems have shown that the choice of method (e.g., HF, B3LYP) can be used to establish the most stable tautomer, which often aligns with experimental observations. nih.gov

To accurately model the behavior of this compound in a liquid environment, solvation models are employed. The Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are popular implicit solvation methods. These models represent the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule.

By performing calculations with these models, it is possible to:

Optimize the geometry of the molecule in a specific solvent.

Calculate the relative energies of tautomers in solution to see if the solvent stabilizes one form over another.

Predict how spectroscopic parameters, like NMR shifts, might change from the gas phase to a solution phase.

For this compound, using a PCM or COSMO model with a solvent like DMSO or water would provide a more realistic prediction of its properties under common experimental conditions.

Molecular Modeling and Docking Studies (Mechanistic Focus)

Molecular modeling techniques, particularly molecular docking, are powerful tools to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. These studies can provide insights into the mechanism of action and help in the identification of potential biological targets.

Ligand-Protein Interaction Analysis (e.g., NQO1 protein)

Quinone-based compounds and their derivatives are known to interact with NAD(P)H:quinone oxidoreductase 1 (NQO1), a flavoenzyme that plays a crucial role in cellular defense against oxidative stress. mdpi.comnih.gov Molecular docking studies on quinoline (B57606) derivatives with the NQO1 protein have revealed key interactions that govern binding. mdpi.com Although specific docking studies for this compound with NQO1 are not extensively documented in publicly available literature, we can infer its potential binding mode based on studies of similar compounds.

A hypothetical representation of the key interactions is provided in the table below:

| Functional Group of Ligand | Potential Interacting Residue/Component in NQO1 | Type of Interaction |

| Carbonyl oxygen (C4=O) | Amino acid residues with donor groups (e.g., Ser, Thr, Asn, Gln) | Hydrogen Bond |

| Quinoline ring system | Aromatic residues (e.g., Phe, Tyr, Trp) | π-π Stacking/Hydrophobic |

| Bromine atom (at C7) | Electron-deficient regions or hydrophobic pockets | Halogen Bond/Hydrophobic |

| Methyl group (at N1) | Hydrophobic amino acid residues (e.g., Ala, Val, Leu, Ile) | Hydrophobic Interaction |

Identification of Potential Molecular Targets

Based on the structural similarity of this compound to other quinoline and quinone derivatives, several potential molecular targets can be identified. NQO1 remains a primary putative target due to the presence of the quinone-like moiety. mdpi.comnih.gov The cytotoxic activity of some quinoline derivatives has been linked to their ability to act as substrates for NQO1, leading to the generation of reactive oxygen species. mdpi.com

Furthermore, quinoline derivatives have been investigated as inhibitors of various kinases, such as c-MET, which are implicated in cancer. nih.gov The general structure of this compound makes it a candidate for investigation against a panel of protein kinases. Other potential targets could include topoisomerases and DNA, given the planar nature of the quinoline ring system which could allow for intercalation.

Reactivity Descriptors and Electronic Properties

The chemical reactivity and electronic properties of a molecule can be effectively studied using computational methods based on Density Functional Theory (DFT). These studies provide valuable information about the molecule's stability, reactivity, and the nature of its interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

For this compound, the distribution of the HOMO and LUMO would likely be influenced by the substituents. The HOMO is expected to be localized on the electron-rich parts of the molecule, such as the quinoline ring and the bromine atom. The LUMO is likely to be distributed over the electron-deficient carbonyl group and the aromatic system.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoline Derivative 1 (6a) | - | - | 3.720 |

| Quinoline Derivative 2 (6e) | - | - | 3.756 |

| Quinoline Derivative 3 (6n) | - | - | 3.597 |

| Quinoline Derivative 4 (6q) | - | - | 3.382 |

Data adapted from a study on a series of tunable quinoline derivatives. The exact structures are detailed in the source publication. rsc.org

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. The bromine atom, due to its electronegativity and the presence of a σ-hole, could present a region of positive potential on its outermost surface, making it a potential halogen bond donor.

In Silico Assessment of Chemical Reactivity

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO – EHOMO)/2. A larger value indicates greater stability.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. It is calculated as ω = χ²/2η.

While specific values for this compound are not available in the searched literature, studies on similar quinoline derivatives can provide an indication of their reactivity profiles. tandfonline.com The presence of the electron-withdrawing bromine atom and the carbonyl group would likely result in a moderate to high electrophilicity index for this compound.

Impact of Bromine Substitution on Biological Activities

The presence and position of a bromine atom on the quinoline or quinolinone scaffold are significant determinants of biological activity. Studies have shown that bromination can enhance the potency of these compounds against various biological targets.

For instance, the introduction of bromine atoms at the C-5 and C-7 positions of a quinoline ring has been shown to result in a substantial increase in antiproliferative activity against cancer cell lines. nih.gov In contrast, compounds with bromine at the C-3, C-6, and C-8 positions exhibited no inhibitory activity, highlighting the regioselective importance of halogen substitution. nih.gov The substitution of a bromine atom at the C-5 and C-7 positions of 3,6,8-trimethoxyquinoline led to a significant increase in antiproliferative effects. nih.gov

Furthermore, in the context of quinoline-based hydrazones, a 4-bromo derivative demonstrated significant inhibitory activity against α-glucosidase, α-amylase, and aldose reductase, suggesting that this substitution provides versatile interaction with enzyme active sites. acs.org The presence of halogens is thought to enhance the ability of these compounds to form stable interactions within the binding sites of enzymes, thereby improving their inhibitory potential. acs.org

Specifically, for quinolinyl chromophores, swapping an 8-bromo substituent for other halogens like chloro, or for functional groups like nitro or cyano, significantly alters the photochemical and photophysical properties. researchgate.net This underscores the heavy atom effect of bromine and its influence on the electronic properties of the molecule.

The following table summarizes the impact of bromine substitution on the antiproliferative activity of quinoline derivatives against various cancer cell lines.

| Compound | Substituents | C6 IC₅₀ (µM) | HT29 IC₅₀ (µM) | HeLa IC₅₀ (µM) |

| 6 | 6,8-dibromo | No Activity | No Activity | No Activity |

| 17 | 6,8-dibromo-5-nitro | 50.0 | 26.2 | 24.1 |

| 4 | 3,6,8-tribromo | No Activity | No Activity | No Activity |

| 7 | 3,5,6,7-tetrabromo-8-methoxy | - | - | - |

| 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxy | - | - | - |

Data sourced from Ökten et al., 2013 and Özcan et al., 2020. nih.gov

Role of N1-Methylation in Modulating Activity Profiles

N1-alkylation, particularly methylation, of the quinolinone ring is another critical structural feature that modulates biological activity. The presence of an alkyl group on the nitrogen atom can face challenges in certain synthetic routes, which in turn affects the types of analogues that can be readily produced. researchgate.net

In the synthesis of spiro-dipyrroloquinolines from 1,4-aminoalkynes, the reaction conditions and the nature of the starting material influence the final product. acs.org While this study does not directly compare N-methylated versus N-unsubstituted analogues, it highlights the intricate synthetic pathways leading to N-substituted quinoline derivatives.

The development of N-alkylquinolinium compounds through alternative biocatalytic strategies, such as the oxidative cyclization/aromatization of N-cyclopropyl-N-alkylanilines, has been explored to overcome synthetic hurdles associated with N-unsubstituted tetrahydroquinolines. researchgate.net

Influence of Substituents at Other Positions (C2, C3, C5, C6, C8)

Substituents at various other positions on the quinolinone ring play a crucial role in defining the biological activity profile.

C2 Position: The introduction of a 2-styryl group in trimethoxy quinoline derivatives has been investigated for cytotoxic activity. nih.gov Furthermore, a regioselective Suzuki-Miyaura cross-coupling reaction at the C-2 position is a key step in generating libraries of quinoline-based dyes, indicating the accessibility of this position for modification. nih.gov

C3 Position: The nature of the group at the 3-position of the quinolone has been studied, with analogues bearing a hydrogen at this position being synthesized to probe its importance. acs.org In another study, the introduction of a methoxy (B1213986) group at C3 was a key feature in the synthesis of 3-methoxy-4-phenyl-2-quinolone. mdpi.com

C5 and C6 Positions: The introduction of a nitro group at the C-5 position of a 6,8-dibromoquinoline (B11842131) amplified antiproliferative effects, demonstrating a synergistic impact of bromine and nitro substitutions. nih.gov In the context of fluoroquinolones, a fluorine atom at the C-6 position, combined with a piperazinyl substituent at C-7, led to the development of norfloxacin (B1679917) with enhanced antibacterial activity. mdpi.com

C8 Position: The conversion of a methoxy group at C-8 to a hydroxyl group in a brominated quinoline was suggested to enhance inhibitory potential, consistent with findings that brominated 8-hydroxyquinolines exhibit potent anticancer activity. nih.gov

The following table provides examples of how different substituents at various positions influence the biological activity of quinoline and quinolinone derivatives.

| Position | Substituent | Resulting Biological Activity | Reference |

| C2 | 2-Styryl | Cytotoxic activity | nih.gov |

| C3 | Hydrogen | Modulation of antitubercular activity | acs.org |

| C5 | Nitro | Enhanced antiproliferative effects | nih.gov |

| C6 | Fluorine | Enhanced antibacterial activity | mdpi.com |

| C8 | Hydroxyl | Enhanced anticancer activity | nih.gov |

Rational Design Principles for Modulating Specific Biological Responses

The rational design of quinolinone analogues is guided by SAR data to optimize their interaction with specific biological targets and to enhance their therapeutic potential. This approach involves the strategic placement of functional groups to improve efficacy and selectivity.

One strategy involves the hybridization of the quinoline scaffold with other pharmacologically active moieties. For instance, quinoline-hydrazone hybrids have been designed as potential inhibitors of enzymes involved in diabetes, such as α-amylase and α-glucosidase. acs.org The design process focuses on combining the structural advantages of both the quinoline and hydrazone components to improve inhibitory potential. acs.org

In the development of novel interleukin-33 (IL-33) inhibitors, oxazolo[4,5-c]-quinolinone analogs were designed based on SAR studies and in vitro 2D NMR experiments. korea.ac.kr This led to the identification of a compound that binds to the interface region of IL-33 and its receptor, effectively inhibiting downstream signaling. korea.ac.kr

For antitubercular agents, quinolones with an amine-based side chain were selected as a pharmacophore for further modification, leading to metabolically stable compounds effective against multi-drug resistant Mycobacterium tuberculosis. acs.org

The design of fluorescent probes also utilizes the quinoline scaffold. By incorporating an electron-donating dimethylamino group at the 7-position, the fluorophore can be polarized to create novel dyes for live-cell imaging. nih.gov This demonstrates how the electronic properties of substituents can be rationally manipulated to achieve desired functions.

Antimicrobial Activity Mechanisms

Inhibition of Bacterial DNA Synthesis and Topoisomerase Enzymes

The antibacterial action of quinolones is primarily attributed to their ability to disrupt bacterial DNA synthesis. This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones effectively trap these enzymes on the DNA as a stable complex, leading to the accumulation of double-strand DNA breaks and ultimately cell death. nih.govnih.gov

The inhibitory potency of quinolones against these enzymes is a key determinant of their antibacterial efficacy. This is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. Studies have shown a strong correlation between the IC50 values of various quinolones against DNA gyrase and topoisomerase IV and their minimum inhibitory concentrations (MICs) against the bacteria. nih.gov For example, a derivative of ciprofloxacin (B1669076) containing a bromoacetyl group demonstrated a potent and lasting inhibition of DNA synthesis, which was not reversed even after the removal of the drug from the cellular environment. This suggests a very stable interaction with the target enzyme-DNA complex.

Table 1: Inhibitory Activity of Selected Quinolones against Staphylococcus aureus Topoisomerase IV and DNA Gyrase

| Quinolone | IC50 (µg/mL) vs. Topoisomerase IV | IC50 (µg/mL) vs. DNA Gyrase | MIC (µg/mL) against S. aureus |

| Levofloxacin | 2.3 | >100 | 0.78 |

| Ciprofloxacin | 2.5 | 20 | 0.78 |

| Sparfloxacin | 7.4 | 12.5 | 0.2 |

| Tosufloxacin | 1.8 | 6.25 | 0.1 |

| DU-6859a | 0.45 | 3.13 | 0.05 |

| DV-7751a | 1.5 | 6.25 | 0.1 |

| Source: Data compiled from Tanaka et al. (1996) nih.gov |

Disruption of Quorum Sensing Pathways in Microorganisms

Quorum sensing (QS) is a sophisticated cell-to-cell communication system in bacteria that orchestrates collective behaviors, including the expression of virulence factors and the formation of biofilms. springermedizin.de This process relies on the production, release, and detection of small signaling molecules called autoinducers. springermedizin.de Disrupting these signaling pathways, a strategy known as quorum quenching, represents a promising alternative to traditional antibiotics as it aims to disarm pathogens rather than kill them, potentially exerting less selective pressure for the development of resistance. springermedizin.denih.gov

Several classes of compounds, including halogenated furanones and flavonoids, have been identified as effective quorum sensing inhibitors (QSIs). nih.gov These molecules often act by competing with the native autoinducers for binding to their cognate receptor proteins, thereby blocking the downstream signaling cascade. nih.govfrontiersin.org For example, brominated furanones, naturally produced by the marine alga Delisea pulchra, are well-documented inhibitors of QS in various bacteria. nih.gov

The quinolone scaffold is also being explored for its potential to interfere with quorum sensing. Research into the bromination of 2-methylquinolin-4(1H)-ones has been undertaken with the specific aim of developing compounds that can modulate the QS processes of bacterial communities. While direct evidence for the quorum sensing inhibitory activity of this compound is not extensively documented, its structural similarity to other known QSIs suggests it could potentially interfere with these pathways. The mechanism of such inhibition would likely involve the binding of the quinolone derivative to key proteins in the QS circuit, such as the autoinducer synthase or the transcriptional regulator.

Table 2: Examples of Quorum Sensing Inhibitors and Their Mechanisms

| Inhibitor Class | Example Compound | Target Pathway/Mechanism |

| Halogenated Furanones | (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Competes with AHL autoinducers for LuxR-type receptor binding. |

| Flavonoids | Naringenin | Binds to LasR receptor in P. aeruginosa, inhibiting virulence factor production. nih.gov |

| Quinolone Derivatives | 3-Hydroxy-2-methyl-4(1H)-quinolone | Substrate for PQS dioxygenase, leading to the degradation of the PQS signal in P. aeruginosa. frontiersin.org |

| Source: Compiled from various scientific sources. nih.govfrontiersin.org |

Broad-Spectrum Antibacterial Effects and Resistance Mechanisms

Quinolones as a class are renowned for their broad-spectrum antibacterial activity, encompassing a wide range of Gram-positive and Gram-negative bacteria. nih.gov The extensive clinical use of these agents, however, has led to the emergence and spread of bacterial resistance, a significant public health concern. nih.gov

The primary mechanism of high-level resistance to quinolones involves mutations in the genes encoding their target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.gov These mutations typically occur within a specific region of the GyrA and ParC subunits known as the quinolone resistance-determining region (QRDR), altering the drug-binding site and reducing the affinity of the quinolone for the enzyme-DNA complex. nih.gov For example, mutations leading to amino acid substitutions at specific positions, such as serine-80 and glutamic acid-84 in the GrlA subunit of S. aureus topoisomerase IV, have been shown to confer significant levels of resistance. nih.gov

Other resistance mechanisms include the overexpression of efflux pumps, which actively transport the drug out of the bacterial cell, and, less commonly, plasmid-mediated resistance genes that protect the target enzymes or inactivate the drug. nih.gov

The chemical structure of the quinolone molecule plays a crucial role in its antibacterial spectrum and its ability to overcome resistance. For instance, the introduction of a fluorine atom at the C-6 position of the quinolone ring was a significant breakthrough that dramatically enhanced antibacterial activity. nih.gov Similarly, modifications at the C-7 and N-1 positions have been extensively explored to improve potency, expand the spectrum of activity, and reduce susceptibility to resistance mechanisms. springermedizin.denih.gov While the specific antibacterial spectrum and resistance profile of this compound are not detailed in the available literature, its structural features suggest it would likely exhibit activity against a range of bacteria, and be subject to the same classes of resistance mechanisms as other quinolones.

Anticancer and Antiproliferative Activity Mechanisms

DNA Intercalation and Topoisomerase II Inhibition

In addition to their antimicrobial properties, some quinolone derivatives have demonstrated promising anticancer and antiproliferative activities. The mechanisms underlying these effects are often multifactorial but frequently involve interactions with DNA and the inhibition of enzymes critical for cell proliferation, such as topoisomerase II. nih.gov

DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA double helix. rsc.org This can disrupt the normal functions of DNA, including replication and transcription, and can ultimately trigger apoptotic cell death. Many established anticancer drugs, such as the anthracyclines, exert their effects through DNA intercalation. nih.gov The planar aromatic ring system of the quinolone scaffold is a structural feature that is conducive to intercalation.

Human topoisomerase II is a key enzyme in cancer chemotherapy and a validated target for a number of clinically successful drugs. nih.gov Similar to its bacterial counterparts, human topoisomerase II manages DNA topology by creating transient double-strand breaks. nih.gov Inhibitors of topoisomerase II, often referred to as "poisons," stabilize the covalent complex between the enzyme and the cleaved DNA. nih.gov This leads to the accumulation of DNA double-strand breaks, which, if not repaired, can trigger cell cycle arrest and apoptosis. nih.gov

Recent studies on highly brominated quinoline derivatives have shown their potential as anticancer agents. nih.gov For example, certain brominated methoxyquinolines and nitrated bromoquinolines have exhibited significant inhibitory effects against various cancer cell lines, with some compounds demonstrating the ability to inhibit human topoisomerase I. nih.gov While topoisomerase I and II have distinct mechanisms, they are both crucial for DNA replication and repair, making them attractive targets for anticancer drug development. Although direct evidence of DNA intercalation and topoisomerase II inhibition by this compound is yet to be reported, the anticancer activity of structurally related brominated quinolines suggests that these mechanisms are plausible and warrant further investigation. nih.gov

Modulation of Cell Cycle Progression (e.g., S-phase delay)

The cell cycle is a tightly regulated process that governs cell growth and division. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled proliferation. nih.gov Consequently, agents that can interfere with cell cycle progression are of great interest in cancer therapy. The cell cycle consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Checkpoints exist between these phases to ensure the fidelity of DNA replication and chromosome segregation. nih.gov

Several anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, providing time for DNA repair or, if the damage is too severe, triggering apoptosis. For example, some quinolin-2(1H)-one derivatives have been shown to induce G2/M arrest in human ovarian cancer cells. nih.gov This arrest prevents the cells from entering mitosis with damaged DNA.

An S-phase delay, or a slowing of the progression through the DNA synthesis phase, is another mechanism by which antiproliferative compounds can act. This can be a consequence of the inhibition of DNA replication, for instance, through the action of topoisomerase inhibitors or DNA intercalating agents. DNA damage incurred during the S-phase can activate the intra-S phase checkpoint, which slows down the rate of DNA replication to allow for repair. nih.gov This checkpoint is often dysregulated in cancer cells, contributing to genomic instability. nih.gov

While there is no specific data available on the modulation of cell cycle progression by this compound, its potential to interact with DNA and inhibit topoisomerases suggests that it could induce a delay in the S-phase or arrest at other checkpoints. Further studies, such as flow cytometry analysis of treated cancer cells, would be necessary to elucidate its specific effects on the cell cycle.

Inhibition of Tubulin Polymerization

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, motility, and intracellular transport. nih.gov Compounds that interfere with tubulin polymerization can arrest the cell cycle, leading to apoptosis.

Quinoline-based compounds have emerged as significant tubulin polymerization inhibitors. rsc.org Several derivatives of quinolin-4(1H)-one have been shown to target the colchicine (B1669291) binding site on β-tubulin. rsc.orgrsc.org This interaction disrupts the assembly of microtubules, leading to a cascade of events culminating in cell death. For instance, a series of novel quinoline derivatives were designed and synthesized as tubulin inhibitors, with some compounds demonstrating potent antiproliferative activity against various cancer cell lines. rsc.org Molecular docking studies have further elucidated the binding modes of these compounds within the colchicine site, highlighting key interactions with amino acid residues. nih.gov

One study on quinoline derivatives of combretastatin (B1194345) A-4, a known tubulin inhibitor, revealed that the introduction of a quinoline moiety can enhance anti-tubulin activity. nih.gov Specifically, a methyl group at the 7-position of the quinoline ring, as seen in compound 20c (7-methyl), showed superior antiproliferative activity compared to other positional isomers. nih.gov While direct experimental data on This compound is limited, the structural similarity to active quinoline-based tubulin inhibitors suggests it may also function through this mechanism. The presence of the quinolin-4(1H)-one core, combined with the substitution pattern, makes it a candidate for interaction with the colchicine binding site.

Table 1: Examples of Quinoline Derivatives and their Tubulin Polymerization Inhibition

| Compound/Derivative Class | Mechanism of Action | Key Findings |

| Quinoline Derivatives | Inhibition of tubulin polymerization by binding to the colchicine site. rsc.orgrsc.org | Induce cell cycle arrest at the G2/M phase and apoptosis. rsc.org |

| Combretastatin A-4 Quinoline Analogues | Enhanced anti-tubulin activity compared to the parent compound. nih.gov | A 7-methyl substituted quinoline derivative showed potent antiproliferative effects. nih.gov |

| 3,4-Dihydro-2(1H)-Quinolinone Sulfonamides | Inhibition of tubulin assembly. mdpi.com | Compound D13 exhibited strong cytotoxic activity and inhibited tubulin polymerization. mdpi.com |

| Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones | Binds to the colchicine site of tubulin and reduces microtubule growth rates. rsc.org | Compound 3c arrested cell division in the low micromolar range. rsc.org |

Interaction with Specific Protein Targets (e.g., NQO1 protein)

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones. nih.gov This enzyme is often overexpressed in various human tumors, making it a target for cancer therapy. nih.gov The inhibition of NQO1 has been explored as a strategy to modulate cellular redox states and enhance the efficacy of anticancer drugs. nih.gov

The quinoline scaffold is present in compounds that interact with NQO1. nih.gov Some quinoline-5,8-dione derivatives have been identified as excellent substrates for NQO1, leading to NQO1-dependent redox cycling and the generation of reactive oxygen species (ROS), which can be selectively cytotoxic to cancer cells overexpressing the enzyme. nih.gov Conversely, other studies have focused on developing NQO1 inhibitors. Shape-based virtual screening and cascade docking have been employed to discover novel NQO1 inhibitors with new chemical scaffolds. rsc.org

While direct studies on the interaction of This compound with NQO1 are not extensively documented, the quinolinone core suggests a potential for such an interaction. Molecular docking and in silico analyses are valuable tools to predict the binding affinity and mode of interaction of quinolinone derivatives with NQO1. nih.govistanbul.edu.tr Such studies have been used to identify potential phytobioactive inhibitors of NQO1. nih.gov The electronic properties conferred by the bromo and methyl substituents on the quinolinone ring would likely influence its potential as either a substrate or an inhibitor of NQO1.

Table 2: Quinolinone Derivatives and their Interaction with NQO1

| Compound/Derivative Class | Interaction with NQO1 | Key Findings |

| Amino-quinoline-5,8-diones | NQO1 inhibitors. nih.gov | Inhibit NQO1 activity in a dose-dependent manner in cancer cell lines. nih.gov |

| Quinoline-5,8-dione Hybrids | NQO1 substrates. nih.gov | Increase enzymatic conversion rates of NQO1, leading to ROS formation. nih.gov |

| Dicoumarol (Reference Inhibitor) | Competitive inhibitor of NQO1. rsc.org | Used as a reference compound in screening for new NQO1 inhibitors. rsc.org |

Induction of Autophagy Pathways (e.g., ATG5-dependent)

Autophagy is a cellular self-degradation process that is crucial for maintaining cellular homeostasis. It can be induced by various stressors and plays a dual role in cancer, either promoting survival or cell death. The ATG5 protein is a key component of the autophagy machinery, essential for the formation of the autophagosome.

Recent research has identified quinoline derivatives as potent inducers of autophagy. benthamdirect.comnih.gov A study demonstrated that certain 4,7-disubstituted quinoline derivatives could inhibit colorectal cancer growth by inducing autophagy through the targeted stabilization of ATG5. nih.gov Another study on 7-chloro-4(1H)-quinolone derivatives found that the most potent compound triggered ATG5-dependent autophagy in colorectal cancer cells by promoting the function of LC3 proteins. benthamdirect.com These findings highlight the potential of the quinoline scaffold to modulate autophagy pathways.

The specific compound This compound has not been directly investigated for its ability to induce autophagy. However, based on the activity of structurally related quinolin-4(1H)-ones, it is plausible that it could also modulate autophagic processes. The substituents at the 1 and 7 positions would be critical in determining its interaction with autophagy-related proteins like ATG5.

Table 3: Quinoline Derivatives as Inducers of Autophagy

| Compound/Derivative Class | Autophagy Pathway | Key Findings |

| 4,7-Disubstituted Quinoline Derivatives | ATG5-dependent autophagy. nih.gov | Inhibit tumor growth by inducing autophagy via stabilization of ATG5. nih.gov |

| 7-Chloro-4(1H)-quinolone Derivatives | ATG5-dependent autophagy. benthamdirect.com | Triggered autophagy by promoting the functions of LC3 proteins. benthamdirect.com |

| Quinolin-8-yl-nicotinamide QN523 | Implicated in autophagy induction. nih.gov | Increased expression of autophagy-related genes like WIPI1 and MAP1LC3B. nih.gov |

| Piperlongumine (related alkaloid) | Activates both apoptosis and autophagy. mdpi.com | Demonstrated to be an effective therapeutic agent for oral cancer by inducing both cell death pathways. mdpi.com |

Antiangiogenic Effects at the Cellular Level (e.g., endothelial cell proliferation)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Inhibiting angiogenesis is a key therapeutic strategy in oncology. This often involves targeting the proliferation, migration, and tube formation of endothelial cells.

Quinolin-4(1H)-one derivatives have been investigated for their antiangiogenic properties. researchgate.net For example, the natural product punarnavine, which contains a quinolin-4-one skeleton, has been shown to inhibit angiogenesis. researchgate.net The mechanism of antiangiogenic activity for many quinoline-based compounds involves the inhibition of key signaling pathways in endothelial cells, such as those mediated by vascular endothelial growth factor (VEGF).

While direct experimental evidence for the antiangiogenic effects of This compound is lacking, its structural features suggest potential activity. The quinoline core is a known pharmacophore in various kinase inhibitors, and it is plausible that this compound could interfere with receptor tyrosine kinases involved in angiogenesis.

Antiviral Activity Mechanisms

The quinolone scaffold is well-known for its broad-spectrum antibacterial activity and has also been explored for its antiviral potential against a range of viruses.

Inhibition of Viral Replication Enzymes (e.g., HIV-1 integrase, HCV-NS3 helicase, NS5B-polymerase)

HIV-1 Integrase: The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy. nih.gov Quinolonyl derivatives, particularly those with a diketo acid (DKA) functionality, have been designed and synthesized as potent HIV-1 integrase inhibitors. nih.govnih.gov These compounds can inhibit both the 3'-processing and strand transfer steps of the integration process. nih.gov Docking studies have shown that these molecules can fit within the active site of the enzyme. nih.gov The N-1 substitution on the quinolinone ring, as in This compound , is a key feature in many active HIV-1 integrase inhibitors. nih.govnih.gov

HCV-NS3 Helicase: The hepatitis C virus (HCV) NS3 protein is a multifunctional enzyme with both protease and helicase activities, both of which are crucial for viral replication. While many inhibitors target the protease function, the helicase domain is also a valid target. Some quinoline-containing macrocyclic derivatives have been developed as potent pan-genotypic HCV NS3/4a protease inhibitors. nih.gov Although direct inhibition of the helicase by simple quinolin-4-ones is less documented, the structural similarity of the quinoline scaffold to other heterocyclic helicase inhibitors suggests a potential for interaction.

HCV-NS5B Polymerase: The HCV NS5B polymerase is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. Quinolone derivatives have been identified as non-nucleoside inhibitors (NNIs) of NS5B polymerase. nih.govresearchgate.net These compounds bind to an allosteric site on the enzyme, known as NNI-2, leading to a conformational change that inhibits its activity. nih.gov A crystal structure of a quinoline analog bound to NS5B has confirmed this binding mode, showing hydrogen bond interactions with key residues like Ser476 and Tyr477. researchgate.net The development of N-substituted quinolinone derivatives has led to compounds with sub-micromolar antiviral potency. researchgate.net

Table 4: Quinolin-4(1H)-one Derivatives as Viral Enzyme Inhibitors

| Viral Enzyme | Derivative Class | Mechanism of Action | Key Findings |

| HIV-1 Integrase | Quinolonyl Diketo Acids | Inhibition of 3'-processing and strand transfer. nih.gov | N-1 substitution is important for activity. nih.govnih.gov |

| HCV NS3/4a Protease | P2-P4 Macrocyclic Quinolines | Potent pan-genotypic inhibition. nih.gov | Interaction with the S2 subsite. nih.gov |

| HCV NS5B Polymerase | N-Substituted Quinolones | Allosteric inhibition at the NNI-2 site. nih.govresearchgate.net | N-benzyl substituted quinolones show sub-micromolar potency. researchgate.net |

Disruption of Viral Life Cycle Stages (e.g., MERS-CoV inhibitors)

The Middle East Respiratory Syndrome Coronavirus (MERS-CoV) is a highly pathogenic virus for which no approved antiviral therapies currently exist. The viral life cycle presents multiple targets for therapeutic intervention.

Research has identified 3-acyl-2-amino-1,4-dihydroquinolin-4(1H)-one derivatives as potent inhibitors of MERS-CoV. nih.gov A high-throughput screening of a chemical library identified a 3-acetyl-6-chloro-2-(isopropylamino)-8-(trifluoromethyl)quinolin-4(1H)-one as a primary hit. nih.gov Subsequent structure-activity relationship (SAR) studies revealed that electron-withdrawing groups on the quinolone ring, such as fluoro or chloro substituents, were beneficial for inhibitory activity. nih.gov One of the most potent compounds, 6u (6,8-difluoro-3-isobutyryl-2-((2,3,4-trifluorophenyl)amino)quinolin-4(1H)-one), exhibited a high inhibitory effect with an IC50 of 86 nM and low toxicity. nih.gov

While the precise mechanism of action for these quinolinone derivatives against MERS-CoV was not fully elucidated in the cited study, their efficacy highlights the potential of this scaffold to disrupt critical stages of the viral life cycle. nih.gov Given that This compound contains a halogen substituent (bromo), which is an electron-withdrawing group, it aligns with the SAR findings for active MERS-CoV inhibitors. Further investigation would be required to determine its specific activity and mechanism. In silico studies have also evaluated quinoline derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in coronaviral replication, suggesting another possible target for this class of compounds. nih.gov

Antimalarial Activity Mechanisms

The search for novel antimalarial agents has led to significant interest in quinolin-4(1H)-one derivatives due to their potent activity against various stages of the Plasmodium parasite life cycle. Research into their mechanisms of action has revealed a primary targeting of the parasite's mitochondrial electron transport chain, a pathway essential for its survival.

Targeting Plasmodial Electron Transport Chain Components (e.g., bc1 complex, NDH2)

The cytochrome bc1 complex (complex III) and type II NADH:quinone oxidoreductase (NDH2) are crucial components of the mitochondrial electron transport chain in Plasmodium falciparum and are validated drug targets. nih.govresearchgate.net Quinolone compounds, including this compound and its analogs, have been shown to inhibit these components, disrupting the parasite's energy metabolism and pyrimidine (B1678525) biosynthesis. nih.govresearchgate.net

The cytochrome bc1 complex facilitates electron transfer from ubiquinol (B23937) to cytochrome c and contains two distinct catalytic sites amenable to inhibition: the ubiquinol oxidation (Qo) site and the ubiquinone reduction (Qi) site. nih.govmdpi.com While some antimalarials like atovaquone (B601224) target the Qo site, resistance can emerge through mutations in this region. researchgate.netmdpi.com Consequently, developing inhibitors that target the Qi site is a promising strategy to circumvent this resistance. mdpi.comnih.gov

Studies on endochin-like 4(1H)-quinolones (ELQs) have demonstrated that subtle structural modifications can determine whether the compound inhibits the Qo or Qi site. nih.gov For instance, ELQ-300 has been identified as a preferential Qi site inhibitor. nih.govmedchemexpress.com Research has shown that 4(1H)-quinolone derivatives can possess inhibitory activity against both the cytochrome bc1 complex and P. falciparum mitochondrial type II NADH: ubiquinone oxidoreductase (PfNDH2). mdpi.com The 4(1H)-quinolone scaffold is versatile, capable of binding to either the Qo or Qi site of the bc1 complex, with minor chemical alterations influencing this selectivity. nih.gov

Similarly, Type II NADH:quinone oxidoreductase (NDH2) is a key enzyme in the respiratory system of Plasmodium falciparum and other pathogens. nih.gov Quinolones are potent inhibitors of NDH2. nih.gov For example, 1-hydroxy-2-dodecyl-4(1H)quinolone (HDQ) has been shown to inhibit the replication of Toxoplasma gondii, a related apicomplexan parasite, by targeting its NDH2. nih.gov This inhibition leads to a collapse of the mitochondrial inner-membrane potential and depletion of ATP. nih.gov The crystal structure of NDH2 complexed with the quinolone inhibitor 2-heptyl-4-hydroxyquinoline-N-oxide (HQNO) has provided molecular insights into the quinone-binding site, paving the way for the rational design of new NDH2 inhibitors. nih.gov

Inhibition of Parasite Growth and Development (e.g., erythrocytic, exoerythrocytic stages)

The disruption of the mitochondrial electron transport chain by quinolin-4(1H)-ones has profound effects on the growth and development of the malaria parasite at multiple stages of its life cycle. These compounds have demonstrated activity against both the erythrocytic (blood) and exoerythrocytic (liver) stages of malaria. nih.gov

Historically, 4(1H)-quinolones were known to have causal prophylactic activity, meaning they can kill the growing exoerythrocytic stage parasites in the liver. nih.gov This is a critical activity for preventing the clinical onset of malaria. Furthermore, these compounds exhibit potent inhibition of the erythrocytic stages, which are responsible for the symptoms of the disease. nih.gov

Several studies have highlighted the potential of specific quinolone derivatives. For instance, some 3-phenyl-4(1H)-quinolones (P4Qs) and a 7-(2-phenoxyethoxy)-4(1H)-quinolone (PEQ) have shown potent activity against P. berghei liver stage parasites in vitro and have demonstrated causal prophylactic activity in vivo. nih.gov The ability to target both liver and blood stages makes these compounds promising candidates for malaria control and elimination efforts, as most current drugs primarily target the blood stages. mmv.org

The inhibition of the mitochondrial electron transport chain by these compounds for a sufficient duration is critical for their parasiticidal effect. While ring-stage parasites may survive for up to 48 hours with an inhibited electron transport chain, trophozoite-stage parasites are more susceptible, losing viability after 48 hours of inhibition. nih.gov This stage-dependent susceptibility is likely due to the increased metabolic activity and demand for pyrimidine nucleotides in the trophozoite stage. nih.gov

Table 1: Antimalarial Activity of Selected Quinolone Derivatives

| Compound | Target Stage(s) | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Endochin-like quinolones (ELQs) | Erythrocytic, Exoerythrocytic | Inhibition of cytochrome bc1 complex (Qo or Qi site) | nih.gov |

| 3-phenyl-4(1H)-quinolones (P4Qs) | Erythrocytic, Exoerythrocytic | Inhibition of cytochrome bc1 complex | nih.gov |

| 7-(2-phenoxyethoxy)-4(1H)-quinolone (PEQ) | Erythrocytic, Exoerythrocytic | Inhibition of cytochrome bc1 complex | nih.gov |

| 1-hydroxy-2-dodecyl-4(1H)quinolone (HDQ) | Tachyzoites (T. gondii) | Inhibition of NDH2 | nih.gov |

| 2-heptyl-4-hydroxyquinoline-N-oxide (HQNO) | P. falciparum | Inhibition of NDH2 | nih.gov |

Other Mechanistic Biological Studies (where specific mechanisms are identified)

Beyond their well-documented antimalarial properties, quinolin-4(1H)-one derivatives have been investigated for other potential therapeutic applications, revealing additional specific mechanisms of action.

Antiplatelet Activity (e.g., CRTAase inhibition)

Certain derivatives of the quinolinone scaffold have demonstrated significant antiplatelet activity. Platelets play a crucial role in hemostasis and thrombosis. Research into 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-ones has shown that these compounds can selectively inhibit platelet aggregation. bohrium.com

The mechanism behind this antiplatelet activity is an area of ongoing investigation. Among the synthesized compounds, 6-(4-ethoxycarbonylpiperidino)-7-nitro-3,4-dihydroquinoline-2(1H)-one exhibited the most potent and selective inhibitory activity against platelet aggregation. bohrium.com Further studies are exploring the potential role of phosphodiesterase inhibition in this activity. bohrium.com

Table 2: Investigated Biological Activities and Mechanisms of Quinolone Derivatives

| Activity | Compound Class | Proposed Mechanism | Reference(s) |

|---|---|---|---|

| Antiplatelet | 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-ones | Inhibition of platelet aggregation, potential phosphodiesterase inhibition | bohrium.com |

Spectroscopic and Analytical Data

The structural elucidation of 7-Bromo-1-methylquinolin-4(1H)-one relies on various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would provide information about the different types of protons and their neighboring environments in the molecule. Key signals would include those for the methyl group protons, as well as distinct signals for the aromatic and heterocyclic ring protons, with their chemical shifts and coupling constants being indicative of their positions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon, the carbon bearing the bromine atom, and the methyl carbon.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The presence of bromine would be evident from the characteristic isotopic pattern (approximately equal intensity for M and M+2 peaks).

Reactivity and Chemical Behavior

The chemical reactivity of 7-Bromo-1-methylquinolin-4(1H)-one is largely dictated by the functional groups present in its structure.

Role as a Chemical Intermediate: This compound is primarily valued as a chemical intermediate. The bromine atom at the 7-position is a key feature, making it a versatile substrate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of more complex quinoline (B57606) derivatives.

Reactions at the Carbonyl Group: The carbonyl group at the 4-position can also undergo various chemical transformations, although it is generally less reactive than an acyclic ketone due to its involvement in the conjugated system.

Applications in Research

Established Synthetic Routes to Quinolin-4(1H)-ones

Classical and contemporary methods provide a robust toolkit for the synthesis of the quinolin-4(1H)-one core. These reactions often involve the condensation of aniline (B41778) derivatives with β-dicarbonyl compounds or related precursors.

Knorr and Conrad-Limpach Reactions for Quinolinone Core Construction

The Knorr quinoline (B57606) synthesis , first described by Ludwig Knorr in 1886, involves the conversion of β-ketoanilides into 2-hydroxyquinolines using strong acids like sulfuric acid. synarchive.comdrugfuture.comiipseries.org This reaction proceeds via an electrophilic aromatic substitution followed by dehydration. wikipedia.org Under certain conditions, the formation of 4-hydroxyquinolines can be a competing reaction. For instance, the cyclization of benzoylacetanilide can yield either the 2-hydroxyquinoline (B72897) or the 4-hydroxyquinoline (B1666331) depending on the amount of polyphosphoric acid (PPA) used. wikipedia.orgwikipedia.org

The Conrad-Limpach synthesis , discovered in 1887, provides a direct route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4(1H)-ones). synarchive.comwikipedia.orgjptcp.com This reaction involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com The process is typically a two-step procedure where an enamine is first formed, followed by a high-temperature cyclization to yield the 4-hydroxyquinoline. synarchive.com The regioselectivity of the initial reaction of the aniline with the β-ketoester can be influenced by temperature. At lower temperatures, attack at the keto group is favored, leading to the 4-quinolone, while at higher temperatures (around 140 °C), attack at the ester group can occur, resulting in the formation of a 2-hydroxyquinoline, a variation known as the Knorr synthesis. wikipedia.org The Conrad-Limpach reaction is often carried out in high-boiling point solvents to facilitate the high-energy cyclization step. nih.gov

| Reaction | Reactants | Product | Key Conditions |

| Knorr Synthesis | β-ketoanilide | 2-Hydroxyquinoline | Strong acid (e.g., H₂SO₄, PPA) synarchive.comwikipedia.org |

| Conrad-Limpach Synthesis | Aniline, β-ketoester | 4-Hydroxyquinoline | High temperature (ca. 250 °C) synarchive.comwikipedia.org |

Palladium-Catalyzed Synthesis Approaches to Substituted Quinolinones

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for the construction of complex heterocyclic systems, including quinolinones. nih.gov These methods offer mild reaction conditions and a broad tolerance for various functional groups. nih.gov

One approach involves the palladium-catalyzed one-pot synthesis of polysubstituted quinolines from readily available 2-amino aromatic ketones and alkynes. nih.gov Another versatile method is the copper- or palladium-catalyzed 6-endo-dig cyclization and dehydration of 1-(2-aminoaryl)-2-yn-1-ols, which are themselves easily prepared from 2-aminoaryl ketones and alkynylmagnesium bromides. acs.org Palladium catalysts, such as Pd(OAc)₂ with PPh₃ as a ligand, have been effectively used in the coupling-cyclization of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds to afford 3-substituted quinolin-2(1H)-ones. nih.gov Furthermore, palladium-catalyzed intramolecular imidoylative 6-endo cyclization of o-alkenyl aryl isocyanides offers an efficient route to continuously substituted quinoline derivatives. rsc.org The synthesis of quinolines from allyl alcohols and anilines via palladium-catalyzed oxidative cyclization has also been reported, a process that notably proceeds without the need for acids or bases. rsc.org

| Catalyst System | Starting Materials | Product Type |

| Palladium | 2-Amino aromatic ketones, Alkynes | Polysubstituted quinolines nih.gov |

| Copper or Palladium | 1-(2-Aminoaryl)-2-yn-1-ols | Substituted quinolines acs.org |

| Pd(OAc)₂ / PPh₃ | 2-Iodoaniline, α,β-unsaturated carbonyls | 3-Substituted quinolin-2(1H)-ones nih.gov |

| Palladium | o-Alkenyl aryl isocyanides | Continuously substituted quinolines rsc.org |

| Palladium | Allyl alcohols, Anilines | Substituted quinolines rsc.org |

Cyclocondensation and Annulation Strategies

A variety of cyclocondensation and annulation reactions are employed for quinolinone synthesis. The Friedländer annulation, for instance, provides a straightforward synthesis of quinolines from 2-aminoaryl aldehydes or ketones and a compound containing a reactive methylene (B1212753) group. nih.gov This reaction can be catalyzed by various reagents, including ceric ammonium (B1175870) nitrate, under mild conditions. nih.gov

Annulation strategies often involve the formation of multiple bonds in a single step. For example, a [3 + 2 + 1] annulation strategy catalyzed by Cu(0) has been developed for the synthesis of 8-acylquinolines from anthranils and phenylacetaldehydes. mdpi.com Similarly, a copper-catalyzed [4 + 1 + 1] annulation of sulfoxonium ylides with anthranils provides access to 2,3-diaroylquinolines. mdpi.com Photochemical processes can also be utilized, such as the tandem photoisomerization-cyclization of alkene derivatives to generate substituted quinolines. researchgate.net The irradiation of substituted 2-benzylidenecyclopentanone (B176167) O-alkyloximes offers another photochemical route to annulated quinolines. nih.gov

Targeted Bromination Strategies in Quinolin-4(1H)-one Synthesis

The introduction of a bromine atom at a specific position on the quinolin-4(1H)-one scaffold is crucial for tuning its chemical and biological properties. This is achieved through various bromination techniques.

Regioselective Bromination of the Quinoline Ring System

The position of bromination on the quinoline ring is highly dependent on the directing effects of existing substituents and the choice of brominating agent. For the synthesis of 7-bromo-substituted quinolinones, a bromo-substituted aniline is often used as a starting material in classical syntheses like the Conrad-Limpach reaction.

Direct bromination of the quinoline ring can be achieved using reagents like molecular bromine or N-bromosuccinimide (NBS). nuph.edu.ua The regioselectivity of this electrophilic substitution is influenced by the electronic nature of the quinoline ring. For instance, the bromination of 8-substituted quinolines can lead to mono- or di-bromo derivatives depending on the reaction conditions and the nature of the substituent at the 8-position. researchgate.netresearchgate.net In some cases, a bromine/magnesium exchange reaction on a polybrominated quinoline followed by reaction with an electrophile can be used for regioselective functionalization. acs.org Metal-free protocols for the regioselective C5-H halogenation of 8-substituted quinolines have also been developed using trihaloisocyanuric acids as the halogen source. rsc.org

Bromination at Peripheral Methyl Groups

When the quinolin-4(1H)-one scaffold bears a methyl group, bromination can be directed to this peripheral position. The bromination of 2-methylquinolin-4(1H)-ones can occur at the methyl group at the C(2) position, particularly when a substituent is present at the C(3) position. nuph.edu.ua This reaction can be carried out using molecular bromine or NBS, often in the presence of a radical initiator like benzoyl peroxide. nuph.edu.ua The resulting 2-(bromomethyl)quinolin-4(1H)-one is a versatile intermediate for further functionalization. nuph.edu.ua

Influence of Existing Substituents on Bromination Selectivity

The regioselectivity of bromination on the quinolin-4(1H)-one core is profoundly influenced by the electronic and steric properties of existing substituents. The presence and nature of these groups direct the electrophilic substitution of bromine to specific positions on the heterocyclic or carbocyclic ring.

The reactivity of the quinolinone system towards electrophiles like bromine is governed by the directing effects of the substituents. Generally, the fused benzene (B151609) ring is activated towards electrophilic substitution, while the pyridinone ring is deactivated. However, the precise outcome depends on a delicate balance of these influences. For instance, studies on 3-substituted 2-methylquinolin-4(1H)-ones have shown that the nature of the substituent at the C(3) position dictates the site of bromination. Current time information in Bangalore, IN. When the C(3) position is occupied by an electron-donating or weakly withdrawing group, bromination tends to occur at the C(6) position of the carbocyclic ring or on the C(2)-methyl group. Current time information in Bangalore, IN. Conversely, strongly deactivating groups at C(3) can alter this selectivity.

The principles of electrophilic aromatic substitution, extensively studied in simpler systems like alkyl- and alkoxybenzenes, provide a foundational understanding. mdpi.comwikipedia.org Both electronic and steric effects are at play. Electron-donating groups activate the ortho and para positions, while sterically bulky groups can hinder reaction at the adjacent ortho position, favoring the more accessible para position. mdpi.comwikipedia.org In the context of a quinolin-4(1H)-one, the N-methyl and carbonyl groups in the pyridinone ring and any substituents on the carbocyclic ring collectively influence the electron density distribution, thereby controlling the regioselectivity of bromination. The challenge in achieving site-selective halogenation of substituted quinolines underscores the complexity of these directing effects. organic-chemistry.org

Methylation Approaches for N1-Substitution in Quinolin-4(1H)-ones

The introduction of a methyl group at the N1 position is a critical step in the synthesis of the target compound, transforming the quinolin-4(1H)-one scaffold. This N-alkylation is typically achieved through nucleophilic substitution, where the nitrogen atom of the quinolinone ring acts as a nucleophile.

A common and effective method involves the reaction of the parent quinolin-4(1H)-one with a methylating agent in the presence of a base. mdpi.com Methyl iodide (CH₃I) is a frequently used reagent for this purpose. The reaction is generally conducted in a suitable solvent, such as dimethylformamide (DMF) or p-dioxane, with a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) to deprotonate the N-H group, thereby increasing its nucleophilicity. mdpi.comresearchgate.net The reaction mixture is often heated to ensure completion. mdpi.com

Alternative methylating agents, such as methyl 2-chloropropionate, have also been employed, showcasing the versatility of the N-alkylation strategy. researchgate.net The choice of base and solvent can be optimized to improve yields and reaction times. For example, switching from p-dioxane to DMF and increasing the temperature can significantly reduce the reaction time for N-methylation. mdpi.com

Table 1: Reagents and Conditions for N1-Methylation of Quinolinones

| Methylating Agent | Base | Solvent | Conditions | Reference |

| Methyl Iodide (CH₃I) | Sodium Carbonate (Na₂CO₃) | p-Dioxane | Heating at 100 °C | mdpi.com |

| Methyl Iodide (CH₃I) | Sodium Carbonate (Na₂CO₃) | DMF | Heating at 190 °C | mdpi.com |

| Methyl 2-chloropropionate | Potassium Carbonate (K₂CO₃) | Dry Acetone | Not specified | researchgate.net |

This table is generated based on data from the text and is for illustrative purposes.

Derivatization and Functionalization Strategies from this compound Precursors

The this compound molecule is a valuable precursor for creating a diverse library of compounds. The bromine atom at the C7 position serves as a versatile synthetic handle for a variety of cross-coupling reactions, while other positions on the quinolinone core can also be targeted for functionalization.

Transformations Involving the Bromo Substituent

The carbon-bromine bond at the C7 position is amenable to several palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. These reactions are cornerstones of modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the 7-bromoquinolone with an organoboron compound, typically a boronic acid or ester. researchgate.netlibretexts.org Catalyzed by a palladium complex, this method is highly efficient for introducing aryl, heteroaryl, or vinyl groups at the C7 position. nih.govuwindsor.ca The reaction generally proceeds under basic conditions and shows excellent tolerance for various functional groups. libretexts.orgnih.gov The choice of palladium catalyst and ligands is crucial for achieving high yields. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the 7-bromoquinolone with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This transformation is a powerful tool for synthesizing 7-vinylquinolinones. beilstein-journals.orglibretexts.org The reaction typically involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent reductive elimination. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the 7-bromoquinolone and an amine (primary or secondary, alkyl or aryl). libretexts.orgwikipedia.org It has become a premier method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance, replacing harsher classical methods. wikipedia.orgresearchgate.net The catalytic cycle involves the oxidative addition of the aryl bromide to palladium(0), followed by amine coordination, deprotonation, and reductive elimination to yield the 7-aminoquinolone derivative. libretexts.org

Table 2: Key Cross-Coupling Reactions at the C7-Bromo Position

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System | Reference |

| Suzuki-Miyaura Coupling | Organoboron Compound | C-C | Pd Catalyst, Base | researchgate.netlibretexts.org |

| Heck Reaction | Alkene | C-C (vinyl) | Pd Catalyst, Base | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine | C-N | Pd Catalyst, Base, Ligand | libretexts.orgwikipedia.org |

This table is generated based on data from the text and is for illustrative purposes.

Modifications at Other Positions of the Quinolin-4(1H)-one Core

Beyond derivatization at the C7 position, the quinolinone scaffold offers multiple sites for further functionalization through C-H activation strategies. nih.gov These methods allow for the direct introduction of new groups without the need for pre-functionalized substrates, representing a highly atom- and step-economical approach. mdpi.com

Transition metal catalysis, particularly with palladium and rhodium, has enabled the regioselective functionalization of various positions on the quinoline ring system. nih.govchemrxiv.org For instance, C-H activation can be directed to the C2, C3, C5, and C8 positions. nih.govchemrxiv.org The use of a directing group, such as an N-oxide, is often employed to achieve high regioselectivity. The N-oxide can direct metallation to the C2 or C8 positions, which can then be functionalized. chemrxiv.org Subsequent removal of the directing group regenerates the quinoline core.

Furthermore, direct C-H vinylation at the C3 position of quinoxalin-2(1H)-ones, a related heterocyclic system, has been achieved under metal-free conditions using an oxidant, suggesting that similar strategies could be applicable to the quinolin-4(1H)-one core. frontiersin.org The functionalization of the C8-methyl group in 8-methylquinolines is another well-established strategy, where the nitrogen atom acts as a chelating group to direct C-H activation at the methyl group. nih.gov These advanced methodologies highlight the potential to build molecular complexity by sequentially or programmably modifying multiple positions on the this compound scaffold. chemrxiv.org

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a wealth of information regarding the molecular structure, bonding, and electronic properties of this compound in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons within the this compound framework. Both ¹H and ¹³C NMR data offer critical insights into the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons, the vinyl protons of the pyridinone ring, and the N-methyl protons. The chemical shifts and coupling constants provide information about the connectivity and spatial relationships of these protons. For instance, the presence of the N-methyl group is confirmed by a singlet in the upfield region of the spectrum. The aromatic protons exhibit distinct splitting patterns (doublets, triplets, or doublets of doublets) arising from spin-spin coupling with neighboring protons, allowing for their precise assignment to the quinolinone ring system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including the quaternary carbons. The chemical shift of the carbonyl carbon (C4) is typically observed in the downfield region, confirming the presence of the 4-oxo functionality. The carbon atoms attached to the bromine and nitrogen atoms also exhibit characteristic chemical shifts due to the electronic effects of these heteroatoms. Both ¹H and ¹³C NMR data confirm that 4(1H)-pyridones and 4(1H)-quinolones exist as π-electron delocalized systems with aromatic character. researchgate.net The presence of a carbon C4 chemical shift at 176.8 ppm in ¹³C NMR indicates the carbonyl nature of the 4(1H)-quinolone. researchgate.net

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | Data not available | Data not available |

| H-2 | Data not available | Data nothelial available |

| C-2 | Data not available | Data not available |

| H-3 | Data not available | Data not available |

| C-3 | Data not available | Data not available |

| C-4 | - | ~176.8 researchgate.net |

| C-4a | - | Data not available |

| H-5 | Data not available | Data not available |

| C-5 | Data not available | Data not available |

| H-6 | Data not available | Data not available |

| C-6 | Data not available | Data not available |

| C-7 | - | Data not available |

| H-8 | Data not available | Data not available |

| C-8 | Data not available | Data not available |

| C-8a | - | Data not available |